molecular formula C14H13ClN4O B2588880 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1092278-46-0

7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B2588880
CAS No.: 1092278-46-0
M. Wt: 288.74
InChI Key: XHPYVBFAUJMGJI-UHFFFAOYSA-N
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Description

7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position, a methoxyphenyl group at the 5th position, and two methyl groups at the 1st and 3rd positions. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the pyrimidine ring: The pyrazole intermediate is then reacted with formamide or formic acid derivatives to form the pyrazolo[4,3-d]pyrimidine core.

    Functional group modifications: The chloro, methoxyphenyl, and methyl groups are introduced through various substitution reactions, often involving halogenation, methylation, and aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods typically focus on improving yield, purity, and cost-effectiveness. Common industrial techniques include:

    Continuous flow synthesis: This method allows for the continuous production of the compound, reducing reaction times and improving scalability.

    Catalytic processes: The use of catalysts can enhance reaction rates and selectivity, leading to higher yields and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines, typically under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

7-chloro-5-(3-methoxyphenyl)-1,3-dimethylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-8-11-12(19(2)18-8)13(15)17-14(16-11)9-5-4-6-10(7-9)20-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPYVBFAUJMGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N=C(N=C2Cl)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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